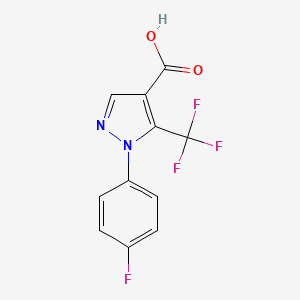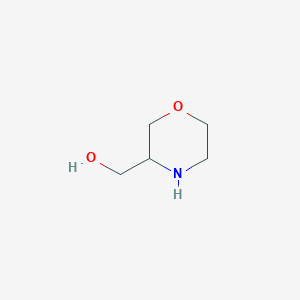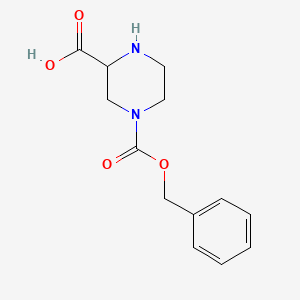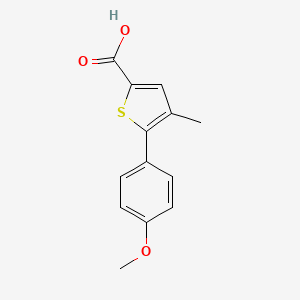
5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid" is a chemical entity that can be associated with a family of thiophene derivatives. These derivatives are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The methoxy group and the carboxylic acid moiety present in the compound suggest potential for bioactivity and reactivity, making it a candidate for further chemical and biological studies.
Synthesis Analysis
The synthesis of thiophene derivatives often involves strategies such as the Gewald synthesis, as seen in the preparation of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is a related compound . This method typically involves the reaction of ketones with malononitrile and sulfur in the presence of a base. Another relevant synthesis approach is the Stobbe condensation, which has been used to create benzothiophen derivatives from thiophene aldehydes and succinate . These methods highlight the versatility of thiophene chemistry and the potential pathways that could be adapted for the synthesis of "5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid".
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using techniques such as FT-IR, NMR, and X-ray diffraction . These techniques provide information on the vibrational frequencies, electronic environment, and crystallographic data, which are crucial for understanding the geometry and electronic properties of the molecule. The presence of substituents like the methoxy group and the carboxylic acid function can influence the electronic distribution and stability of the molecule, as indicated by molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analyses .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, the photochemistry of tetrazole-thione derivatives, which are structurally related to thiophenes, involves the formation of carbodiimides through a biradical intermediate . Additionally, thiophene carboxylic acids can react with carboxylic acid chlorides to form thioacylating agents . These reactions demonstrate the reactivity of thiophene derivatives and suggest possible transformations for "5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid".
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect properties such as solubility, boiling point, and reactivity. For example, the mass spectra of substituted thiophene-2-carboxylic acids provide insights into their fragmentation patterns and stability . The substitution pattern can lead to different behaviors under mass spectrometry, which is valuable for the identification and characterization of these compounds.
Wissenschaftliche Forschungsanwendungen
Carcinogenicity Evaluation
One study discussed the synthesis and evaluation of thiophene analogues of known carcinogens, specifically focusing on their potential carcinogenicity. These thiophene derivatives were synthesized to explore the biological activity when aromatic rings in organic carcinogens are replaced with thiophene rings, assessing their carcinogenic potential through in vitro assays (Ashby et al., 1978).
Anticancer Activity
Research on cinnamic acid derivatives, which share structural similarities with thiophene carboxylic acids, highlights their potential as anticancer agents. The study reviews the synthesis, biological evaluation, and anticancer efficacy of various cinnamic acid derivatives, indicating their significant medicinal research interest due to their traditional and synthetic antitumor properties (De et al., 2011).
Environmental Remediation
In the context of environmental science, research on the sorption of phenoxy herbicides to soil and minerals provides insight into the environmental behavior and remediation strategies of compounds including carboxylic acids. The study emphasizes the importance of understanding the sorption processes for effective environmental management of herbicide contamination (Werner et al., 2012).
Synthesis and Bioisosterism
A review on novel carboxylic acid bioisosteres discusses the practical applications and developments in medicinal chemistry, aiming to overcome challenges like toxicity and metabolic stability associated with carboxylic acid-containing drugs. This research highlights the innovative approaches in designing bioisosteres to improve pharmacological profiles (Horgan & O’ Sullivan, 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-8-7-11(13(14)15)17-12(8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDPJEWSVUJHNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

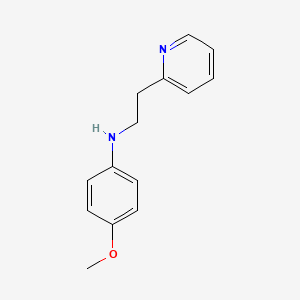

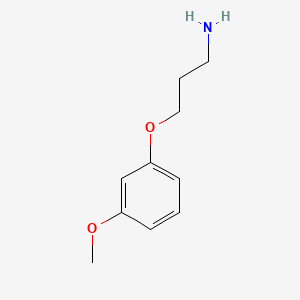

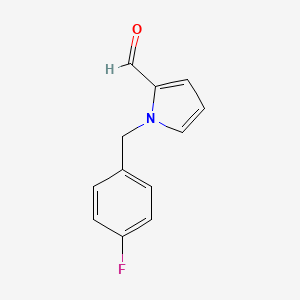
![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)

